Cas no 956935-29-8 (2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid)

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoicacid
- VS-03657
- CS-0276163
- AKOS025212125
- AKOS000305968
- MFCD04967200
- 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid
- AKOS015922309
- 956935-29-8
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
- EN300-83657
- STK313304
- BBL013075
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid
-
- MDL: MFCD04967200
- インチ: InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)
- InChIKey: VHWODBSEJMYSKU-UHFFFAOYSA-N
計算された属性
- 精确分子量: 199.05930578Da
- 同位素质量: 199.05930578Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 101Ų
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-83657-10.0g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 10.0g |
$1889.0 | 2023-02-11 | ||
Fluorochem | 027983-1g |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 1g |
£363.00 | 2022-02-28 | ||
Enamine | EN300-83657-1.0g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 1.0g |
$476.0 | 2023-02-11 | ||
Enamine | EN300-83657-2.5g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 2.5g |
$740.0 | 2023-09-02 | ||
Fluorochem | 027983-5g |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 5g |
£963.00 | 2022-02-28 | ||
Enamine | EN300-83657-5g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 5g |
$1181.0 | 2023-09-02 | ||
Enamine | EN300-83657-10g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 10g |
$1889.0 | 2023-09-02 | ||
Enamine | EN300-83657-1g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 1g |
$476.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346833-5g |
2-Methyl-3-(4-nitro-1h-pyrazol-1-yl)propanoic acid |
956935-29-8 | 95% | 5g |
¥31881.00 | 2024-04-23 | |
Ambeed | A1136195-1g |
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 95% | 1g |
$384.0 | 2024-04-16 |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acidに関する追加情報
2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid: A Comprehensive Overview
2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid (CAS No. 956935-29-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a propanoic acid backbone with a methyl group at the 2-position and a substituted pyrazole ring at the 3-position. The pyrazole ring is further substituted with a nitro group at the 4-position, which imparts distinct electronic and steric properties to the molecule.
The synthesis of 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent studies have focused on using catalytic systems to facilitate the formation of the pyrazole ring, which is a critical step in the synthesis pathway. These advancements have not only improved the efficiency of production but also opened avenues for scaling up the synthesis for industrial applications.
One of the most promising aspects of this compound is its biological activity. Preliminary in vitro studies have demonstrated that 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, it has shown potential as a candidate for treating Alzheimer's disease by targeting specific pathways involved in amyloid-beta aggregation. Furthermore, recent research has highlighted its ability to modulate cellular signaling pathways, making it a valuable tool in drug discovery efforts.
In addition to its biological applications, this compound has also been investigated for its role in material science. The presence of the nitro group in the pyrazole ring confers unique electronic properties, which make it suitable for applications in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to act as an electron-deficient acceptor material has been leveraged to enhance device performance, paving the way for future innovations in this field.
The environmental impact of 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid is another area of active research. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is encouraging for its potential use in sustainable chemical processes. However, further research is required to fully understand its environmental fate and ensure safe handling practices.
From a structural perspective, the compound's pyrazole ring plays a pivotal role in determining its chemical reactivity and biological activity. The nitro group at the 4-position introduces electron-withdrawing effects, which enhance the electrophilicity of the ring. This feature makes the compound highly reactive towards nucleophilic attacks, enabling it to participate in various organic transformations. Recent studies have exploited this property to develop novel synthetic routes for complex molecules, showcasing its versatility as a building block in organic synthesis.
The propanoic acid backbone of this compound contributes significantly to its solubility and stability. The methyl group at the 2-position introduces steric hindrance, which can influence both chemical reactivity and biological interactions. Researchers have found that this steric effect can be advantageous in designing drugs with improved pharmacokinetic profiles, such as enhanced absorption and reduced clearance rates.
Looking ahead, 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid holds immense potential for further exploration across multiple disciplines. Its unique combination of structural features makes it an ideal candidate for advancing drug discovery efforts and developing innovative materials. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial advancements.
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